molecular formula C4H4N2S2 B3029964 1H-Imidazole-4-carbodithioic acid CAS No. 84824-76-0

1H-Imidazole-4-carbodithioic acid

Cat. No.: B3029964
CAS No.: 84824-76-0
M. Wt: 144.2 g/mol
InChI Key: RAUHREXYGRKIOJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazole-Based Heterocycles in Research

Imidazole (B134444) derivatives represent a critical class of heterocyclic compounds that have been a subject of intense research for many years. nih.govresearchgate.net These compounds are integral to natural biological systems, with the imidazole moiety being a core component of essential molecules like the amino acid histidine and biotin. researchgate.net The electron-rich nature of the imidazole scaffold allows it to bind to a wide array of enzymes and receptors, making it a privileged structure in medicinal chemistry. nih.gov

Historically, the synthesis of imidazole derivatives has been a significant focus for organic chemists, leading to the development of numerous synthetic methodologies. researchgate.net Research has demonstrated the broad spectrum of biological activities exhibited by imidazole-containing compounds, including anticancer, antifungal, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net This therapeutic potential has led to the development of several FDA-approved drugs containing the imidazole core. nih.gov In recent years, the application of imidazole derivatives has expanded beyond medicine into materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov

Significance of Dithiocarboxylates in Organic and Inorganic Chemistry Research

Dithiocarboxylates and their related compounds, dithiocarbamates, are highly versatile ligands in the field of coordination chemistry. mdpi.comnih.gov Known for their ability to form stable complexes with a vast range of metals, including transition metals, lanthanides, and actinides, they are prepared from primary or secondary amines. mdpi.comnih.gov The dithiocarbamate (B8719985) ligand can stabilize metals in various oxidation states, a property attributed to the resonance between a soft dithiocarbamate form and a hard thioureide form. nih.gov

The applications of these sulfur-containing ligands are diverse. nih.gov In inorganic chemistry, they are crucial for constructing well-defined molecular structures and serve as single-source precursors for creating nanoscale metal sulfides. mdpi.com Their ability to act as chelating agents has been harnessed in various industrial and medical applications. nih.govnih.gov For instance, they have been investigated as anti-cancer agents, in medical imaging, and for the treatment of heavy metal poisoning. nih.gov Furthermore, dithiocarbamate complexes are employed as catalysts in organic synthesis and polymerization. nih.gov

Rationale for Investigating 1H-Imidazole-4-carbodithioic Acid in Advanced Chemical Studies

The scientific interest in this compound stems from the synergistic potential of its two core components: the imidazole ring and the carbodithioate group. ontosight.ai This unique combination imparts potential biological and pharmacological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The imidazole moiety provides a versatile scaffold known for its diverse biological interactions, while the dithiocarboxylate group offers strong metal-chelating capabilities and redox activity. ontosight.ainih.gov

The compound serves as a valuable building block in the synthesis of more complex molecules. ontosight.ai Researchers are exploring its utility in creating novel therapeutic agents and functional materials. The interaction of the carbodithioate group with various biological targets, such as enzymes and receptors, is a key area of study. ontosight.ai

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC4H4N2S2 ontosight.ai
StructureImidazole ring with a carbodithioate group ontosight.ai
Potential ActivitiesAntimicrobial, Antifungal, Anticancer ontosight.ai

Overview of Research Trajectories for Imidazole Carbodithioic Acid Derivatives

Research into derivatives of imidazole carbodithioic acid is expanding into several key areas, primarily driven by their potential in medicinal chemistry and materials science.

Drug Discovery: A significant research trajectory involves the synthesis and evaluation of imidazole-containing derivatives as novel therapeutic agents. For example, extensive research has been conducted on imidazole derivatives as anti-tubercular agents, with some compounds showing potent activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov The ability to modify the imidazole scaffold allows for detailed structure-activity relationship (SAR) studies to optimize their biological effects. nih.govnih.gov Researchers have designed and synthesized novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides as potential inhibitors of the HIV-1 integrase. mdpi.comresearchgate.net

Coordination Chemistry and Catalysis: The dithiocarboxylate moiety makes these compounds excellent ligands for creating metal complexes. nih.govnih.gov Research is ongoing to develop new heterobimetallic coordination networks and catalysts. acs.org These complexes have potential applications in various catalytic processes and as precursors for advanced materials. mdpi.comnih.gov

Materials Science: Imidazole derivatives are being investigated for their use in advanced materials. For example, derivatives of carbazole (B46965) and imidazole have been synthesized and tested as fluorescent emitters in OLEDs, demonstrating their potential in electronic devices. nih.gov The functionalization of nanoparticles with imidazole-based ligands is another active area of research, with applications in sensing and diagnostics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazole-5-carbodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H4N2S2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUHREXYGRKIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233877
Record name 1H-Imidazole-4-carbodithioic acid
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Molecular Weight

144.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84824-76-0
Record name 1H-Imidazole-5-carbodithioic acid
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Record name 1H-Imidazole-4-carbodithioic acid
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Record name 1H-Imidazole-4-carbodithioic acid
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Record name 1H-imidazole-4-carbodithioic acid
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Synthetic Methodologies for 1h Imidazole 4 Carbodithioic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward pathway to 1H-imidazole-4-carbodithioic acid by introducing the dithiocarboxy group directly onto the imidazole (B134444) ring. These approaches typically involve the reaction of imidazole or its derivatives with a suitable dithiocarbonylating agent under specific reaction conditions.

Reaction of Imidazole with Dithiocarbonylating Agents

A primary method for the synthesis of this compound involves the reaction of the imidazole ring with a dithiocarbonylating agent, most notably carbon disulfide. This reaction is facilitated by the activation of the imidazole ring, typically through the formation of an intermediate salt.

A documented method for the preparation of imidazole-4(5)-dithiocarboxylic acid involves the reaction of imidazole with carbon disulfide in the presence of an alkali metal hydroxide (B78521). google.com In a specific example, imidazole is reacted with sodium hydroxide in a suitable solvent to form a sodium imidazolide (B1226674) intermediate. This intermediate then reacts with carbon disulfide to yield the sodium salt of imidazole-4(5)-dithiocarboxylic acid. Subsequent acidification of the reaction mixture with a mineral acid precipitates the desired product. google.com

The reaction can be represented as follows:

Formation of the sodium intermediate: Imidazole + NaOH → Sodium Imidazolide + H₂O

Reaction with carbon disulfide: Sodium Imidazolide + CS₂ → Sodium Imidazole-4(5)-dithiocarboxylate

Acidification: Sodium Imidazole-4(5)-dithiocarboxylate + H⁺ → 1H-Imidazole-4(5)-dithiocarboxylic acid + Na⁺

A specific synthesis involved maintaining a mixture of imidazole, sodium hydroxide, and dimethyl sulfoxide (B87167) (DMSO) at a temperature of 80° to 85° C, to which carbon disulfide was added dropwise. google.com Following the reaction, the mixture was processed to isolate the final product. google.com

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

ParameterDescriptionPotential Impact
Solvent The medium in which the reaction is conducted. Dimethyl sulfoxide (DMSO) has been used effectively. google.com Other polar aprotic solvents could also be considered.The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.
Temperature The reaction is typically carried out at elevated temperatures, for instance, between 80° to 85° C. google.comTemperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
Base An alkali metal hydroxide, such as sodium hydroxide, is crucial for the deprotonation of imidazole. google.com The strength and concentration of the base are important factors.The base activates the imidazole for nucleophilic attack on carbon disulfide. Insufficient base will result in low conversion, while an excessive amount may lead to side reactions.
Reaction Time The duration for which the reaction is allowed to proceed. A reported reaction time is between 1.5 to 3 hours. google.comSufficient reaction time is necessary to ensure the completion of the reaction. Monitoring the reaction progress via techniques like TLC can help determine the optimal time.

Direct Dithiocarbonylation of Imidazole Ring Systems

Direct dithiocarbonylation refers to the introduction of the -CSSH group onto the imidazole ring in a single synthetic step from the parent heterocycle. This process hinges on the inherent reactivity of the imidazole ring under specific conditions.

The direct dithiocarbonylation of the imidazole ring at the 4-position necessitates the activation of this position for electrophilic attack by carbon disulfide. The C4 and C5 positions of imidazole are relatively electron-rich, but deprotonation of the ring nitrogen by a strong base enhances the nucleophilicity of the imidazole ring carbons. The use of a strong base like sodium hydroxide facilitates the formation of an imidazolide anion, which is a key reactive intermediate in the dithiocarbonylation process. google.compharmaguideline.com This anion is in equilibrium with its tautomeric forms, allowing for the reaction to occur at the C4(5) position.

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Current time information in Bangalore, IN. While direct evidence for the use of PTC in the dithiocarbonylation of imidazole is not prevalent, its principles suggest a potential application.

In a hypothetical biphasic system for the synthesis of this compound, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, could be employed. The catalyst would function by transporting the hydroxide anion (OH⁻) from the aqueous phase to the organic phase containing the imidazole. This would enable the deprotonation of imidazole to form the reactive imidazolide anion. Subsequently, the catalyst could facilitate the transfer of the resulting dithiocarboxylate anion back to the aqueous phase or assist in its reaction within the organic phase. This methodology could potentially offer advantages such as milder reaction conditions, easier product separation, and the use of a wider range of solvents.

Synthesis from Precursor Compounds

The generation of this compound often begins with precursor compounds that can be chemically transformed into the desired carbodithioic acid functionality. Key strategies include the hydrolysis of corresponding esters and the direct derivatization of imidazole-4-carboxylic acid.

Hydrolysis of this compound Esters (e.g., Methyl Esters)

While specific literature on the hydrolysis of this compound esters is not extensively detailed, the principles can be effectively adapted from the well-established hydrolysis of their carboxylic acid ester counterparts, such as ethyl or methyl 1H-imidazole-4-carboxylate.

The hydrolysis of esters is technically a reaction with water, but the process is impractically slow on its own. chemguide.co.uk Therefore, it is typically catalyzed by either a dilute acid or, more commonly, a dilute alkali. chemguide.co.uk

Alkaline hydrolysis, also known as saponification, is generally the preferred method for cleaving ester bonds. chemguide.co.uk This approach involves heating the ester under reflux with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uk The key advantages of this method are that the reaction is irreversible, leading to more complete conversion, and the resulting products—a carboxylate salt and an alcohol—are often easier to separate. chemguide.co.uk Acid-catalyzed hydrolysis, in contrast, is a reversible reaction, requiring a large excess of water to drive the equilibrium toward the products. chemguide.co.uk

Methodologies for hydrolyzing imidazole-based esters can be directly applied to the synthesis of their corresponding acids. For instance, the conversion of various ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates to their respective carboxylic acids is achieved through hydrolysis. mdpi.com Similarly, simple esters like ethyl ethanoate and methyl propanoate are readily hydrolyzed using sodium hydroxide solution. chemguide.co.uk

These established procedures provide a reliable blueprint for the hydrolysis of this compound esters. The process would involve heating the ester under reflux with a base like sodium hydroxide to yield the sodium salt of the carbodithioic acid and the corresponding alcohol. Subsequent acidification of the reaction mixture would then precipitate the desired this compound.

Table 1: Adapted Conditions for Hydrolysis of Imidazole Esters

Ester Precursor TypeReagentConditionsProduct FormedRef.
Ethyl 1,5-diaryl-1H-imidazole-4-carboxylatesBase (e.g., NaOH)Heating / Reflux1,5-diaryl-1H-imidazole-4-carboxylic acids mdpi.com
Simple Alkyl Esters (e.g., Ethyl Ethanoate)Dilute Alkali (e.g., NaOH solution)Heating / RefluxSodium salt of carboxylic acid chemguide.co.uk
Simple Alkyl Esters (e.g., Methyl Propanoate)Dilute Acid (e.g., HCl or H₂SO₄)Heating / Reflux (Reversible)Carboxylic acid chemguide.co.uk

Derivatization of Imidazole-4-Carboxylic Acid Precursors (e.g., 1H-Imidazole-4-carboxylic acid)

A more direct route involves the derivatization of readily available imidazole precursors. A patented method describes the synthesis of imidazole-4(5)-dithiocarboxylic acids by reacting an alkali metal salt of an imidazole compound with carbon disulfide and an alkali metal hydroxide in a solvent. google.com The process begins with the formation of the imidazole's alkali metal salt, which is then reacted with carbon disulfide. google.com The resulting dithiocarboxylic acid salt is water-soluble, while the free acid is not. This difference in solubility is exploited by dissolving the salt in water and then acidifying the solution with a mineral acid to precipitate the final imidazole-dithiocarboxylic acid product. google.com The reaction is typically performed at temperatures between 80°C and 85°C under atmospheric pressure. google.com

Alternatively, the conversion can start from 1H-imidazole-4-carboxylic acid itself, utilizing thionating agents to transform the carboxylic acid group (-COOH) into a carbodithioic acid group (-CSSH). This transformation leverages classical thiation chemistry.

General Strategies for Nitrogen-Sulfur Heterocycle Synthesis Relevant to Imidazole Carbodithioates

The synthesis of nitrogen-sulfur heterocycles, including imidazole carbodithioates, often relies on robust and versatile thiation reactions. These methods are essential for converting carbonyl compounds into their thiocarbonyl analogs.

Classical Thiation Reactions

The direct conversion of a carbonyl group to a thiocarbonyl group is a cornerstone of organosulfur chemistry. For the transformation of carboxylic acids to dithiocarboxylic acids or their esters, two reagents are particularly prominent: Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀): This reagent is widely used to convert carbonyls to thiocarbonyls. researchgate.net It has been successfully employed in a one-pot synthesis to convert carboxylic acids into dithiocarboxylic esters by reacting them with thiols or alcohols in the presence of P₄S₁₀ as both a reagent and a catalyst. benicewiczgroup.comorganic-chemistry.orgnih.gov The reaction proceeds effectively in solvents like toluene (B28343) at elevated temperatures (e.g., 110°C), affording good to excellent yields of the dithioester product. organic-chemistry.org

Lawesson's Reagent (LR): Lawesson's Reagent is another powerful and widely used thionating agent, particularly for converting carbonyls to thiocarbonyls. nih.govmdpi.com It offers a one-step protocol for the conversion of carboxylic acids to thioacids. nih.gov The proposed mechanism is analogous to a Wittig-type reaction, where the oxygen of the carbonyl group is exchanged for sulfur. mdpi.com While highly effective, one potential drawback when working with chiral compounds like α-amino acids is the risk of epimerization. researchgate.net

Table 2: Comparison of Common Thiation Reagents for Carboxylic Acid Conversion

ReagentChemical NameTypical ApplicationKey FeaturesRef.
Phosphorus Pentasulfide Diphosphorus pentasulfide (P₄S₁₀)Conversion of carboxylic acids to dithiocarboxylic esters (with alcohol/thiol).Versatile, cost-effective, can act as both reagent and catalyst. benicewiczgroup.comorganic-chemistry.org
Lawesson's Reagent 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfideDirect conversion of carboxylic acids to thioacids.Powerful, effective in one-step protocols, generally good chemoselectivity. nih.govmdpi.com

Transition-Metal-Catalyzed Cross-Coupling Methods

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, proving invaluable in the synthesis of complex heterocyclic systems like functionalized imidazoles. usc.edu While direct literature on the application of these methods for the synthesis of this compound is specific, the principles can be extrapolated from the extensive research on the arylation and alkenylation of the imidazole core.

Nickel-catalyzed C-H activation has emerged as a prominent strategy for the functionalization of imidazoles. rsc.org For instance, the use of a Ni(OTf)₂/dcype/K₃PO₄ system in t-amyl alcohol has been shown to effectively catalyze the C-H arylation of imidazoles with phenol (B47542) derivatives. rsc.org This methodology allows for the direct formation of C-C bonds at various positions of the imidazole ring, which could be a key step in constructing a precursor to this compound. By modifying the ligand, for example to 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt), the reaction can be directed towards C-H alkenylation. rsc.org

Palladium catalysis has also been extensively employed for the regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov By employing a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group, sequential and selective functionalization at the C5, C2, and C4 positions becomes achievable. nih.gov This "SEM-switch" strategy provides a pathway to introduce an aryl or other suitable group at the C4 position, which could then be further elaborated to the carbodithioic acid moiety. These methods offer high yields and broad substrate scope, accommodating both aryl bromides and more economical aryl chlorides. nih.gov

The classic Suzuki cross-coupling, which pairs boronic acids with aryl halides under palladium catalysis, is another cornerstone of C-C bond formation and has been modified for the synthesis of unsymmetrical biaryls with excellent yields. orgsyn.org This approach could be adapted to couple a suitably functionalized imidazole with a partner that introduces the necessary sulfur-containing group.

Radical-Based Cyclization Methods

Radical-based reactions provide an alternative and powerful avenue for the construction of heterocyclic rings, including those containing imidazole moieties. Thiyl radicals, in particular, have been utilized as reactive intermediates to initiate carbocyclization cascades, offering a less toxic alternative to traditional organotin-based radical methods. mdpi.com

One notable application involves the thiyl radical addition/cyclization cascade of an N-allyl-N-benzylcinnamamide with diphenyl disulfide and thiophenol under photochemical irradiation to form a 3,4-disubstituted pyrrolidinone. mdpi.com While this example leads to a pyrrolidinone, the underlying principle of using a thiyl radical to initiate cyclization could be conceptually applied to precursors of this compound.

More directly relevant is the use of radical cyclization to form fused imidazole ring systems. For example, a protocol has been developed for the radical cyclization of a tethered aryl halide onto the imidazole ring to create a 5,6-dihydroimidazo[2,1-a]-isoquinoline system. mdpi.com This demonstrates the feasibility of forming C-C bonds involving the imidazole ring through a radical pathway.

Furthermore, imidoyl radicals, generated from precursors like imidoyl chlorides or selenoimidates, can undergo intramolecular cyclization. scirp.org These radicals can be trapped by double bonds to form fused heterocyclic systems. scirp.org This strategy could potentially be adapted to cyclize a precursor containing the imidazole ring and a dithioic acid or a protected form thereof.

Thioacid-mediated radical cyclization of 1,6-dienes has also been reported, leading to five-membered ring systems. nih.gov This method utilizes a thioacid as the radical source and could be explored for the construction of a substituted imidazole ring with the desired carbodithioic acid functionality.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. snu.ac.kr This section explores sustainable approaches applicable to the synthesis of this compound.

Catalytic and Non-Traditional Activation Methods for Imidazole Heterocycles

The development of catalytic methods that avoid stoichiometric reagents is a cornerstone of green chemistry. As discussed previously, nickel- and palladium-catalyzed C-H activation methods for imidazoles are prime examples of this, as they directly functionalize the heterocycle without the need for pre-functionalized starting materials. rsc.orgnih.gov

Furthermore, the use of nano-magnetic catalysts, such as Fe₃O₄@Ca₃(PO₄)₂, has been shown to be effective in the synthesis of 1,2,4,5-tetra-substituted imidazoles. rsc.org These catalysts are often derived from waste materials like eggshells and can be recycled multiple times without a significant loss in product yield, adding to the sustainability of the process. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. A multi-component, one-pot synthesis of 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c] rsc.orgrsc.orgresearchgate.nettriazole-5-amine derivatives has been developed using controlled microwave heating, showcasing the efficiency and environmental benefits of this technology. researchgate.net

Cycloamination Strategies for Nitrogen-Sulfur Heterocycles

Cycloamination strategies offer a pathway to nitrogen- and sulfur-containing heterocycles from renewable resources. rsc.orgresearchgate.netrsc.org While the direct synthesis of this compound via this route is not explicitly detailed, the general principles are highly relevant. These strategies involve the catalytic or thermal transformation of biomass feedstocks into N-heterocyclic molecules. rsc.orgresearchgate.netrsc.org

The synthesis of nitrogen-sulfur heterocycles is an area of growing interest due to their diverse biological activities. openmedicinalchemistryjournal.com The development of efficient methods for constructing these ring systems, potentially through cycloamination of precursors derived from renewable sources, aligns with the goals of green chemistry. For instance, new series of nitrogen and sulfur heterocyclic systems have been synthesized by linking multiple heterocyclic rings, including indole, 1,2,4-triazole, pyridazine, and quinoxaline. mdpi.com

Minimizing Environmental Impact in Synthesis Optimization

A key aspect of green chemistry is the optimization of synthetic routes to maximize atom economy and minimize waste. snu.ac.kr This involves a careful selection of starting materials, reagents, and reaction conditions. For example, choosing renewable feedstocks over petroleum-based ones can significantly reduce the environmental footprint of a synthesis. snu.ac.kr

The use of highly selective reactions is also crucial, as it simplifies product purification and reduces the generation of byproducts. snu.ac.kr Catalytic methods, as discussed earlier, often exhibit high selectivity. rsc.orgnih.gov Additionally, designing syntheses with fewer steps, such as through one-pot or multi-component reactions, can lead to a significant reduction in waste and resource consumption. researchgate.net

The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives, for instance, has been achieved through a multi-step sequence starting from an acyl chloride and an aniline (B41778) derivative. nih.gov Optimizing each step of such a sequence for yield, selectivity, and reduced waste generation is essential for a greener process.

Reactivity and Derivatization Strategies of 1h Imidazole 4 Carbodithioic Acid

Reactions at the Carbodithioic Acid Moiety

The carbodithioic acid group (-CSSH) is the primary site for a variety of chemical transformations, including salt formation, esterification, and reactions with electrophiles.

Formation of Dithiocarboxylate Salts

Similar to carboxylic acids, 1H-imidazole-4-carbodithioic acid can be deprotonated by bases to form dithiocarboxylate salts. The resulting dithiocarboxylate anion is stabilized by resonance and can act as a nucleophile in subsequent reactions. The formation of these salts is often a straightforward acid-base reaction.

Common bases used for the formation of dithiocarboxylate salts include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates. The reaction is typically carried out in a suitable solvent, such as water or an alcohol.

Table 1: Examples of Dithiocarboxylate Salt Formation

BaseSolventProduct
Sodium Hydroxide (NaOH)WaterSodium 1H-imidazole-4-carbodithioate
Potassium Hydroxide (KOH)EthanolPotassium 1H-imidazole-4-carbodithioate
Sodium Carbonate (Na₂CO₃)Water/MethanolSodium 1H-imidazole-4-carbodithioate

These salts are often more stable and soluble than the parent acid, making them useful intermediates in further synthetic transformations.

Esterification Reactions to Yield Carbodithioic Acid Esters

Esterification of this compound leads to the formation of carbodithioic acid esters, also known as dithiocarboxylates. These esters are valuable synthetic intermediates and have been explored for their biological activities. The esterification can be achieved by reacting the corresponding dithiocarboxylate salt with an alkylating agent, such as an alkyl halide.

Table 2: Synthesis of Carbodithioic Acid Esters

Alkylating AgentBaseSolventProduct
Methyl Iodide (CH₃I)Sodium HydroxideEthanolMethyl 1H-imidazole-4-carbodithioate
Ethyl Bromide (CH₃CH₂Br)Potassium CarbonateAcetoneEthyl 1H-imidazole-4-carbodithioate
Benzyl Chloride (C₆H₅CH₂Cl)TriethylamineDichloromethaneBenzyl 1H-imidazole-4-carbodithioate

The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.

Reactions with Electrophiles

The sulfur atoms of the carbodithioic acid moiety are nucleophilic and can react with a variety of electrophiles. These reactions can lead to the formation of new carbon-sulfur or sulfur-heteroatom bonds. For instance, reaction with oxidizing agents can lead to the formation of disulfides.

Functionalization of the Imidazole (B134444) Ring

The imidazole ring of this compound possesses its own distinct reactivity, allowing for functionalization at both the ring carbon and nitrogen atoms.

Substitution Reactions on Ring Carbon Atoms

Electrophilic substitution on the imidazole ring is influenced by the existing substituents. The carbodithioic acid group is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, under specific conditions, substitution reactions such as halogenation or nitration may be possible, with the position of substitution directed by the combined electronic effects of the ring nitrogens and the carbodithioic acid group.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. N-alkylation is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. researchgate.netrsc.org The choice of the N1 or N3 nitrogen for substitution can be influenced by the reaction conditions and the nature of the substituent at C4.

N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions introduce an acyl group onto one of the ring nitrogen atoms, which can serve as a protecting group or modulate the electronic properties of the imidazole ring.

Table 3: N-Alkylation and N-Acylation of the Imidazole Ring

ReagentReaction TypeProduct
Methyl IodideN-Alkylation1-Methyl-1H-imidazole-4-carbodithioic acid
Benzyl BromideN-Alkylation1-Benzyl-1H-imidazole-4-carbodithioic acid
Acetyl ChlorideN-Acylation1-Acetyl-1H-imidazole-4-carbodithioic acid
Benzoyl ChlorideN-Acylation1-Benzoyl-1H-imidazole-4-carbodithioic acid

These derivatization strategies provide access to a wide array of substituted this compound derivatives with potentially novel chemical and physical properties.

Formation of Advanced Derivatives

The strategic derivatization of this compound opens avenues for the creation of advanced molecules with tailored properties. These derivatives are pivotal in various fields, from materials science to medicinal chemistry, owing to the unique combination of the imidazole core and the reactive carbodithioate functionality. This section explores the synthesis of bi-functional imidazole carbodithioates and their incorporation into polymeric structures.

Synthesis of Bi-functional Imidazole Carbodithioates

The synthesis of bi-functional imidazole carbodithioates involves the strategic linkage of two imidazole carbodithioate units or the introduction of a second functional group into a single imidazole carbodithioate molecule. These bi-functional derivatives are of significant interest as they can act as cross-linking agents, ligands for metal complexes, or as building blocks for more complex supramolecular assemblies.

A general and effective method for the synthesis of bi-functional imidazole carbodithioates involves the reaction of the sodium or potassium salt of this compound with a suitable di-electrophilic reagent. For instance, the reaction with a dihaloalkane, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile, can yield a bis(imidazole-4-carbodithioate) derivative. The reaction proceeds via a nucleophilic substitution mechanism, where the carbodithioate anion displaces the halide ions from the electrophilic carbon centers of the dihaloalkane.

The general reaction scheme can be represented as follows:

2 R-Im-CS₂⁻K⁺ + Br-(CH₂)ₙ-Br → R-Im-CS₂-(CH₂)ₙ-S₂C-Im-R + 2 KBr

Where R-Im represents the imidazole ring system.

The nature of the linking alkyl chain ((CH₂)ₙ) can be varied to control the spacing and flexibility between the two imidazole carbodithioate moieties, thereby influencing the properties of the final molecule. Furthermore, other di-electrophiles, such as those containing aromatic or heteroaromatic spacers, can be employed to introduce rigidity or specific electronic properties.

Another approach to bi-functional derivatives involves the modification of the imidazole ring itself. For example, if the starting imidazole contains a suitable functional group, such as a hydroxyl or an amino group, this can be further reacted to introduce a second functionality. However, the direct derivatization of this compound to create bi-functional compounds often focuses on the reactive carbodithioate group.

The successful synthesis of these bi-functional derivatives is typically confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Compound Name Structure Synthetic Method Key Characterization Data
1,2-Bis(1H-imidazole-4-carbodithioate)ethaneIm-CS₂-CH₂-CH₂-S₂C-ImReaction of potassium 1H-imidazole-4-carbodithioate with 1,2-dibromoethane¹H NMR, ¹³C NMR, Mass Spec.
1,3-Bis(1H-imidazole-4-carbodithioate)propaneIm-CS₂-(CH₂)₃-S₂C-ImReaction of potassium 1H-imidazole-4-carbodithioate with 1,3-dibromopropane¹H NMR, ¹³C NMR, Mass Spec.

Note: The table provides representative examples of bi-functional imidazole carbodithioates and the expected characterization data. "Im" represents the 1H-imidazol-4-yl group.

Incorporation into Polymeric Structures (e.g., as RAFT Agents)

The unique chemical properties of this compound and its derivatives make them highly suitable for use in polymer chemistry, particularly as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgrsc.org RAFT polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. rsc.orgrsc.org

Compounds bearing a thiocarbonylthio group, such as the carbodithioate moiety in this compound derivatives, are ideal for mediating RAFT polymerization. rsc.org The imidazole group itself can also impart interesting properties to the resulting polymers, such as pH-responsiveness, catalytic activity, and metal-binding capabilities.

The controlled radical polymerization of vinyl imidazoles, such as 1-vinylimidazole (B27976) (1VIM) and 4-vinylimidazole (4VIM), has been successfully achieved using RAFT polymerization. rsc.orgrsc.orgresearchgate.net While historically challenging, the use of specific RAFT agents and reaction conditions has enabled the synthesis of well-defined poly(vinyl imidazoles). rsc.orgresearchgate.net For instance, the polymerization of 1VIM has been effectively controlled in acetic acid, which acts as both a solvent and a protonating agent, stabilizing the propagating radicals. rsc.org

A variety of RAFT agents can be employed, and the choice of the RAFT agent is crucial for achieving good control over the polymerization. Trithiocarbonates and dithiocarbamates are common classes of RAFT agents used for this purpose. rsc.orgmdpi.com By modifying this compound, it is possible to design novel RAFT agents with an imidazole moiety, which can then be used to synthesize polymers with an imidazole end-group or to polymerize imidazole-containing monomers.

The synthesis of block copolymers containing a poly(vinyl imidazole) segment is also readily achievable through RAFT polymerization. For example, a macro-RAFT agent can be used to initiate the polymerization of a vinyl imidazole monomer, or a poly(vinyl imidazole) macro-RAFT agent can be chain-extended with a second monomer. rsc.org This allows for the creation of amphiphilic block copolymers that can self-assemble into various nanostructures in solution.

The following table summarizes representative data from the RAFT polymerization of vinyl imidazoles, demonstrating the level of control achievable with this technique.

Monomer RAFT Agent [M]:[CTA]:[I] Mn ( g/mol ) Đ (Mw/Mn) Reference
1-Vinylimidazole (1VIM)4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid100:1:0.28,9001.15 rsc.org
1-Vinylimidazole (1VIM)2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid100:1:0.29,2001.12 rsc.org
4-Vinylimidazole (4VIM)S,S-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate100:1:0.116,5001.09 rsc.org

Note: [M], [CTA], and [I] represent the concentrations of monomer, chain transfer agent, and initiator, respectively. Mn is the number-average molecular weight, and Đ is the dispersity (polydispersity index).

Coordination Chemistry of 1h Imidazole 4 Carbodithioic Acid and Its Metal Complexes

Ligand Properties and Coordination Modes

1H-Imidazole-4-carbodithioic acid is a heterocyclic compound featuring an imidazole (B134444) ring substituted at the 4-position with a carbodithioic acid group (-CSSH). This unique combination of functional groups endows the molecule with a rich and varied coordination chemistry.

The 1H-Imidazole-4-carbodithioate system possesses multiple potential donor sites, making it a multifunctional ligand. The imidazole ring itself contains two nitrogen atoms, while the dithiocarboxylate group offers two sulfur atoms. This arrangement allows the ligand to act as a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). The imidazole moiety is a fundamental unit in many biological systems and has been extensively used in the design of targeted MOFs. wikipedia.org The presence of both a hydrogen-bond donor (the N-H of the imidazole) and acceptor (the imine nitrogen) facilitates the formation of supramolecular architectures through hydrogen bonding. wikipedia.org

The dithiocarboxylate group is also a well-established functional group in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The combination of these two distinct functionalities within a single molecule opens up possibilities for creating complexes with interesting electronic, magnetic, and catalytic properties. The potential for the ligand to bridge multiple metal centers through its different donor atoms is a key feature of its multifunctional nature.

The imidazole ring offers two nitrogen atoms for coordination to a metal center. Typically, it is the imine nitrogen (the one not bonded to hydrogen) that acts as the primary coordination site. This nitrogen atom is a pure sigma-donor and its basicity is intermediate between that of pyridine (B92270) and ammonia. exaly.com The imidazole ring is a compact and flat ligand, and its coordination to a metal ion is a fundamental interaction in many biological systems, most notably in the amino acid histidine. exaly.com

In the context of this compound, the imidazole nitrogen can act as a monodentate ligand, binding to a single metal ion. This mode of coordination is common in transition metal imidazole complexes. exaly.com The specific nitrogen atom that coordinates can be influenced by steric and electronic factors, including the nature of the metal ion and the presence of other ligands in the coordination sphere.

The dithiocarboxylate group (-CS₂⁻) is a versatile coordinating moiety, typically acting as a bidentate chelating ligand. The two sulfur atoms can bind to a single metal center, forming a stable four-membered ring. This chelation is a common coordination mode for dithiocarboxylate ligands and contributes significantly to the stability of the resulting metal complexes.

Neutral silver(I) dithiocarboxylate complexes, for instance, often form dinuclear units with eight-membered rings, which then aggregate through argentophilic interactions and additional Ag⋯S contacts. nih.gov In the case of this compound, the dithiocarboxylate group is expected to be the primary binding site for many metal ions, particularly soft metals that have a high affinity for sulfur donors. The coordination of the dithiocarboxylate group can lead to the formation of both mononuclear and polynuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio.

The presence of multiple, distinct donor sites in this compound makes it an ideal candidate for mixed-ligand complexation strategies. By combining this ligand with other ancillary ligands, it is possible to fine-tune the properties of the resulting metal complexes. For example, the binuclear cobalt complex [Co₂(Me₂dtc)₅]⁺ reacts with various nitrogen donor ligands, including imidazoles, to form mixed-ligand complexes. lsu.edu

This approach allows for the systematic variation of the coordination environment around the metal center, which can impact the complex's geometry, stability, and reactivity. The synthesis of metal complexes with a mixed 4-imidazole-containing ligand and various multi-carboxylic acids has also been reported, demonstrating the feasibility of creating complex, entangled structures with diverse topologies. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexes of imidazole and its derivatives with a range of transition metals have been extensively studied. Homoleptic octahedral complexes of imidazole have been characterized for Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺, while Cu²⁺ typically forms square planar complexes. exaly.comrsc.org The synthesis of cobalt(II) complexes with imidazole derivatives and methacrylate (B99206) has been shown to result in pentacoordinate species with a trigonal bipyramidal geometry. nih.govrsc.org Similarly, nickel(II) complexes with imidazole-containing ligands have been prepared and characterized, often exhibiting dimeric halogen-bridged cis-octahedral structures. researchgate.netacs.org

Silver(I) complexes with imidazoles and other ligands have also been synthesized and structurally characterized, revealing a variety of nuclearities from mononuclear to hexanuclear and polymeric structures. researchgate.net Zinc(II) complexes with dithiocarbamate (B8719985) derivatives have been synthesized and shown to exhibit interesting biological activities. researchgate.net

The radiometal technetium-99m is widely used in diagnostic nuclear medicine, and its complexes are formed through the coordination of ligands to the technetium center. youtube.comgoogle.com While specific complexes of this compound with technetium-99m are not widely reported, the dithiocarboxylate group is a known chelator for technetium, suggesting the potential for forming stable radiopharmaceutical agents.

Based on a thorough review of the available scientific literature, there is insufficient specific information regarding the coordination chemistry of This compound to fully address the requested article outline. The research data does not cover its specific complexes with Diorganotin(IV) dichloride or lanthanide metals as stipulated.

Therefore, this article cannot be generated at this time due to the lack of published research on the precise topics required. Scientific literature is available for related compounds, such as 1H-imidazole-4-carboxylic acid and other imidazole derivatives, but not for the specific diorganotin and lanthanide complexes of this compound.

Based on the provided search results, it is not possible to generate an article that focuses solely on the chemical compound “this compound” and its use in the design of Metal-Organic Frameworks (MOFs) and multi-dimensional coordination polymers.

The search results primarily discuss the coordination chemistry of related but structurally different compounds, such as:

Imidazole-based multi-carboxylate ligands nih.govrsc.org

1H-imidazole-4-carboxylic acid researchgate.netmedchemexpress.comsigmaaldrich.cn

General 1H-imidazole ligands researchgate.netazjournalbar.comwikipedia.orgrsc.org

Imidazole-4,5-dicarboxylic acid nih.gov

These compounds contain carboxylate (-COOH) or dicarboxylate groups, not the specified carbodithioic acid (-CSSH) functional group. The instructions strictly require that the article focuses "solely on the chemical Compound 'this compound'" and does not introduce information outside this scope.

Therefore, due to the lack of specific information on the coordination chemistry of this compound in the context of MOFs and coordination polymers in the provided search results, the request cannot be fulfilled.

Theoretical and Computational Investigations of 1h Imidazole 4 Carbodithioic Acid

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of a molecule are fundamental to understanding its reactivity and properties. Computational chemistry provides powerful tools to probe these features at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1H-Imidazole-4-carbodithioic acid, DFT calculations would be employed to determine its optimized geometry and ground state energy. These calculations would typically use a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner. irjweb.comq-chem.com

The output of these calculations would provide key geometric parameters. This data would be presented in a table format as shown below, which is currently populated with hypothetical placeholder values for illustrative purposes.

Table 1: Hypothetical Optimized Ground State Geometry Parameters of this compound from DFT Calculations

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.33N1-C2-N3110.0
C2-N31.34C2-N3-C4108.0
N3-C41.38N3-C4-C5107.0
C4-C51.37C4-C5-N1109.0
C5-N11.36C5-N1-C2106.0
C4-C61.50N3-C4-C6125.0
C6-S11.75C4-C6-S1120.0
C6-S21.65S1-C6-S2115.0

Note: The data in this table is hypothetical and serves as an example of the expected output from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com For this compound, FMO analysis would reveal the distribution of these orbitals and their energy levels, providing insights into its potential reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps use a color spectrum to indicate charge distribution, where red typically represents regions of negative electrostatic potential (electron-rich) and blue represents regions of positive electrostatic potential (electron-poor). researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the sulfur atoms of the carbodithioic acid group, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms attached to the nitrogen and carbon atoms. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Studies

Computational modeling can also be used to elucidate the pathways and energetics of chemical reactions.

Computational Modeling of Synthetic Pathways

While several synthetic routes for imidazole-4-carboxylic acids and their derivatives have been reported, specific computational modeling of the synthesis of this compound is not available. mdpi.comnih.govresearchgate.net Such modeling would involve calculating the energies of reactants, intermediates, transition states, and products for a proposed synthetic route. This would help in identifying the most energetically favorable pathway and optimizing reaction conditions.

Transition State Analysis of Reactivity

Transition state theory is a cornerstone of chemical kinetics. Computational methods can be used to locate and characterize the transition state structure for a given reaction. This involves calculating the energy of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, transition state analysis would provide critical information about the activation energy barrier, which determines the reaction rate. This would be instrumental in understanding its reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility, preferred shapes (conformations), and how it interacts with its environment, such as a solvent or a biological target.

The process involves creating a computational model of the molecule and its surroundings. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the atomic movements over a series of small time steps. By analyzing the trajectory of these movements, researchers can understand the molecule's dynamic behavior.

A typical output from an MD simulation for conformational analysis would be a characterization of the stable and transient conformations of this compound, the dihedral angles that define its shape, and the energy landscape of its conformational changes.

In Silico Prediction of Molecular Interactions

In silico methods for predicting molecular interactions are crucial in drug discovery and materials science. These computational techniques allow for the screening of large libraries of compounds to identify those that are likely to bind to a specific biological target.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are already known to be active for a particular target. The principle is that molecules with similar structures are likely to have similar biological activities. Various computational methods are used to quantify molecular similarity, including fingerprinting techniques and pharmacophore modeling.

For example, in a study aimed at identifying new trypanocidal agents, a ligand-based virtual screening was performed using the benzimidazole (B57391) scaffold as a starting point to search for potential inhibitors of triosephosphate isomerase nih.gov. This approach could be hypothetically applied to this compound by using its structure to search databases for compounds with similar features that might exhibit comparable biological effects.

A hypothetical LBVS study for this compound could involve the following steps:

Generation of a 3D model of the molecule.

Creation of a pharmacophore model based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

Searching a compound library for molecules that match the pharmacophore model.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. Molecular docking is the most common SBVS technique. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The binding affinity is then estimated using a scoring function.

A relevant example is a study on the discovery of novel RIPK1 inhibitors, where a structure-based virtual screening was used to identify a hit with a 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole scaffold. mdpi.com Similarly, in the development of inhibitors for the HIV-1 integrase-LEDGF/p75 interaction, docking studies were performed using the crystal structure of HIV-1 integrase to understand the binding interactions of 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives. mdpi.comnih.gov These studies demonstrate how SBVS can be a powerful tool for identifying and optimizing lead compounds.

If the 3D structure of a target for this compound were known, a similar SBVS approach could be employed to predict its binding mode and affinity, and to screen for other potential binders.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

The process involves:

Compiling a dataset of compounds with known activities.

Calculating molecular descriptors for each compound that quantify its structural, physical, and chemical properties.

Developing a mathematical model that correlates the descriptors with the biological activity.

Validating the model to ensure its predictive power.

For instance, a 3D-QSAR study was conducted on anticancer 1-N-substituted imidazo- and pyrrolo-quinoline-4,9-dione derivatives to understand the relationship between their structure and cytotoxic activity. nih.gov The resulting models showed excellent agreement between the calculated and measured activities, demonstrating the utility of QSAR in drug design. nih.gov

A hypothetical QSAR study on a series of this compound derivatives would require synthesizing and testing a range of related compounds to generate the necessary data for model building.

Advanced Spectroscopic and Analytical Characterization of 1h Imidazole 4 Carbodithioic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1H-Imidazole-4-carbodithioic acid and its derivatives, offering precise information about the atomic-level structure in both solution and the solid state.

1H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the molecule. For the imidazole (B134444) ring, the chemical shifts of the protons are sensitive to the electronic effects of the substituents and the nature of the solvent. In neutral solutions, the imidazole ring may exhibit rapid proton exchange between the two nitrogen atoms, leading to averaged signals for the ring protons. ipb.pt For instance, in imidazole itself, the protons at positions 4 and 5 can become equivalent due to this tautomeric equilibrium. researchgate.net The formation of complexes with metal ions can significantly alter the chemical shifts of the imidazole ring protons. tubitak.gov.tr This is due to the coordination of the nitrogen atom to the metal center, which causes a decrease in electron density on the imidazole ring, resulting in a downfield shift of the proton signals. tubitak.gov.tr

Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)Solvent
Imidazole7.737.137.13D₂O
1-Methylimidazole7.607.086.92CDCl₃
1H-Imidazole-4-carboxylic acid7.82-7.75DMSO-d₆

Data compiled from various sources. hmdb.caspectrabase.comchemicalbook.com

13C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound and its complexes. The chemical shifts of the carbon atoms in the imidazole ring are indicative of their electronic environment. Similar to ¹H NMR, tautomerization can lead to averaged signals for C-4 and C-5 in solution. mdpi.com However, in some cases, fast tautomerization can impede the detection of all carbon signals from the imidazole ring in solution. mdpi.com The carbodithioic acid group introduces a characteristic signal in the downfield region of the spectrum. Upon complexation with a metal, the ¹³C chemical shifts of the imidazole ring carbons are typically shifted, reflecting the change in the electronic structure upon coordination. tubitak.gov.tr

Table 2: Representative ¹³C NMR Chemical Shifts for Imidazole Derivatives

CompoundC-2 (ppm)C-4 (ppm)C-5 (ppm)Solvent
Imidazole135.9122.1122.1D₂O
1-Methylimidazole137.9129.5121.3CDCl₃
1H-Imidazole-4,5-dicarboxylic acid140.2128.5128.5DMSO-d₆

Data compiled from various sources. chemicalbook.comresearchgate.netchemicalbook.com

15N NMR Spectroscopy for Nitrogen Atom Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the imidazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to protonation, tautomerism, and coordination to metal ions. ipb.pt In the neutral imidazole, the two nitrogen atoms are in different chemical environments, but rapid proton exchange can lead to a single, averaged signal. In N-substituted imidazoles or in complexes where the tautomerism is locked, distinct signals for the two nitrogen atoms can be observed. This technique is particularly valuable for studying the coordination chemistry of this compound, as it provides direct evidence of the nitrogen atom involved in bonding to the metal center.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H connectivities. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton and identifying quaternary carbons. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. sdsu.eduresearchgate.net These techniques, used in combination, allow for a detailed three-dimensional structural elucidation of this compound and its complexes in solution. rsc.org

Solid-State NMR for Tautomerism and Intermolecular Interactions

Solid-state NMR (ssNMR) spectroscopy is a powerful method for studying the structure and dynamics of this compound in its crystalline form. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about these interactions, which are sensitive to the local structure and intermolecular packing. This technique is particularly well-suited for investigating tautomerism, as it can distinguish between different tautomers that may coexist in the solid state. mdpi.com Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the crystal packing of imidazole-containing compounds. nih.govosti.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound and its complexes. These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

The IR and Raman spectra of this compound are characterized by bands corresponding to the vibrations of the imidazole ring and the carbodithioic acid group. For the imidazole ring, characteristic vibrations include C-N stretching, C=N stretching, and C-H bending modes. researchgate.netresearchgate.net The carbodithioic acid group gives rise to characteristic S-H and C=S stretching vibrations.

Upon complexation with a metal ion, significant changes in the vibrational spectra are often observed. For instance, the coordination of the imidazole nitrogen to a metal center can lead to shifts in the C=N and C-N stretching frequencies. nih.gov Similarly, the deprotonation and coordination of the carbodithioic acid group will result in the disappearance of the S-H stretching band and shifts in the C=S stretching vibrations. These changes provide strong evidence for the coordination of the ligand to the metal ion and can offer insights into the coordination mode.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be detected.

In the case of this compound, the IR spectrum would be expected to show absorptions corresponding to the N-H, C-H, C=N, and C=S functional groups. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. libretexts.org The C-H stretching of the imidazole ring is expected in the 3000-3100 cm⁻¹ region. The C=N stretching vibration within the imidazole ring is often observed around 1400 cm⁻¹. nih.gov The dithioic acid group (-CSSH) would exhibit a characteristic C=S stretching vibration.

Upon complexation with a metal ion, significant changes in the IR spectrum are anticipated. The coordination of the imidazole nitrogen to the metal center would lead to a shift in the N-H and C=N stretching frequencies. These shifts provide evidence of the ligand's coordination to the metal ion.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Imidazole)Stretching3100-3500 (broad)
C-H (Imidazole)Stretching3000-3100
C=N (Imidazole)Stretching~1400
C=S (Dithioic acid)StretchingVaries
S-H (Dithioic acid)Stretching2550-2600

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can help to further elucidate the vibrational modes of the imidazole ring and the dithioate group. The imidazole ring has distinct in-plane and out-of-plane vibrational modes that are Raman active. nih.gov For instance, neutral imidazole exhibits intense Raman modes around 1265 and 1326 cm⁻¹, which are assigned to C-H out-of-plane bending and ring stretching modes, respectively. researchgate.net The symmetric stretching of the C=S bond in the dithioate group is also expected to be Raman active.

Studying the Raman spectra of metal complexes of this compound can reveal information about the coordination environment. Changes in the position and intensity of the Raman bands of the ligand upon complexation can indicate the nature of the metal-ligand bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Electronic Transitions and Solvatochromism Studies

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* and n-π* electronic transitions within the imidazole ring and the dithioate group. The imidazole ring itself exhibits characteristic π-π* transitions. nih.gov The presence of the carbodithioate group will introduce additional electronic transitions.

Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions. Changes in the position of the absorption maxima (λmax) with solvent polarity can indicate the change in the dipole moment of the molecule upon electronic excitation.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes

When this compound forms complexes with transition metals, new absorption bands can appear in the UV-Vis spectrum. These are often charge-transfer bands, which are typically much more intense than the d-d transitions of the metal ion.

Ligand-to-Metal Charge Transfer (LMCT): In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This results in the formal reduction of the metal center. libretexts.org LMCT bands are common when the ligand has high-energy lone pairs and the metal is in a high oxidation state. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): In MLCT transitions, an electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.org This leads to the formal oxidation of the metal center. libretexts.org MLCT transitions are favored when the metal is in a low oxidation state and the ligand has low-lying empty π* orbitals. libretexts.org

The energy and intensity of these charge transfer bands provide valuable information about the electronic structure and bonding within the metal complex.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, mass spectrometry would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. azjournalbar.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For example, the loss of specific neutral fragments, such as H₂S or CS₂, from the parent ion of this compound would be indicative of the dithioic acid group.

When analyzing metal complexes of this compound, mass spectrometry can be used to determine the stoichiometry of the complex (i.e., the metal-to-ligand ratio) and to study the fragmentation of the coordinated ligand.

Table 2: Summary of Spectroscopic and Analytical Techniques

TechniqueInformation Obtained
Infrared (IR) SpectroscopyIdentification of functional groups (N-H, C=N, C=S)
Raman SpectroscopyVibrational modes, complementary to IR
UV-Vis SpectroscopyElectronic transitions (π-π, n-π), Charge transfer bands (LMCT, MLCT)
Mass Spectrometry (MS)Molecular weight, Molecular formula, Structural fragmentation pattern

Applications in Advanced Materials Science

Functionalized Materials and Nanomaterials

The ability to graft 1H-imidazole-4-carbodithioic acid and related imidazole (B134444) moieties onto the surfaces of various substrates has paved the way for the creation of advanced functionalized materials and nanomaterials. This surface modification imparts the unique properties of the imidazole group to the bulk material, leading to enhanced performance in various applications.

Imidazole-functionalized silica (B1680970) has emerged as a highly effective adsorbent for the removal of heavy metal ions from aqueous solutions. mdpi.comresearchgate.net The process typically involves grafting imidazole-containing molecules onto the surface of silica particles. One advanced method for this functionalization is surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov In this technique, a monomer like 1-vinylimidazole (B27976) is polymerized from initiator sites previously anchored to the silica surface. nih.govacs.org This method allows for precise control over the length and density of the grafted polymer chains. nih.gov

The resulting imidazole-functionalized silica exhibits a high affinity for various metal ions due to the strong coordinating ability of the imidazole nitrogen atoms. elsevierpure.com The effectiveness of these materials in metal uptake is influenced by factors such as pH, initial metal concentration, and adsorbent dose. mdpi.com Research has demonstrated the successful removal of heavy metals like Cr(VI), As(V), and Hg(II) using functionalized mesoporous silica. mdpi.com The adsorption process often follows established models like the Langmuir isotherm, indicating a monolayer adsorption of metal ions onto the functionalized surface. acs.org The high surface area and ordered porous structure of materials like SBA-15, when functionalized with imidazole groups, contribute significantly to their high adsorption capacity. mdpi.comacs.org

Adsorbent MaterialFunctional GroupTarget Metal IonsKey Findings
Imidazole-Functionalized SBA-15ImidazoleCr(VI), As(V), Hg(II)Effective for decontamination of water. mdpi.com
Poly(1-vinylimidazole) grafted SilicaPoly(1-vinylimidazole)Nucleobases/NucleosidesDemonstrates strong surface adsorption via hydrogen bonding and electrostatic interactions in HILIC mode. nih.gov
EDTA-Functionalized Mesoporous SilicaEDTAPb(II), Cd(II), Cu(II), Cr(III), Mn(II)High adsorption capacities, with affinity following the order Pb(II) > Cd(II) > Cu(II) > Cr(III) > Mn(II). acs.org

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal scaffolds for a variety of applications, including catalysis and drug delivery. wiserpub.comnih.gov The surface of dendrimers can be readily modified to tune their properties. wiserpub.comnih.gov While direct studies on the modification of dendrimers with 1H-imidazole-4-carbodithioate are not extensively documented, the principles of dendrimer surface chemistry suggest its feasibility and potential benefits.

The modification of dendrimers with imidazole-containing ligands, such as imidazole-4-carboxylic acid, has been reported. uokerbala.edu.iq This functionalization can alter the surface properties and catalytic performance of the resulting material. The carbodithioate group, in particular, is known for its strong interaction with metal surfaces and its utility in polymerization processes. Therefore, attaching imidazole carbodithioate moieties to the periphery of dendrimers could create novel materials with unique catalytic, sensing, or self-assembling properties. The synthesis would likely involve the reaction of the carbodithioate or a precursor with the terminal functional groups of a dendrimer, such as the amine groups on a poly(amidoamine) (PAMAM) dendrimer. wiserpub.com This covalent attachment would combine the structural advantages of the dendrimer with the functional attributes of the imidazole carbodithioate.

Polymer Chemistry

In the realm of polymer chemistry, this compound and its derivatives are proving to be valuable tools for the synthesis of well-defined polymers with complex architectures. The carbodithioate group is particularly significant for its role in controlled radical polymerization techniques.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. wikipedia.orgsigmaaldrich.com The key to this process is the RAFT agent, typically a thiocarbonylthio compound. wikipedia.orgsigmaaldrich.com Dithiocarbamates, a class of compounds to which this compound belongs, have been shown to be effective RAFT agents, particularly when the nitrogen's lone pair of electrons is part of an aromatic system, such as an imidazole ring. cmu.eduacs.org

These imidazole-based dithiocarbamates can mediate the polymerization of a wide range of monomers, including styrenes and acrylates, to produce polymers with narrow molecular weight distributions (polydispersity index often below 1.2). cmu.eduacs.org The effectiveness of the RAFT agent is determined by the substituents on the dithiocarbamate (B8719985) group, which influence the rates of addition and fragmentation reactions that govern the polymerization process. sigmaaldrich.commonash.edu The use of imidazole-derived RAFT agents allows for the synthesis of block copolymers, demonstrating the living character of the polymerization. acs.org

RAFT Agent TypeMonomer(s)Key Features
Imidazole-derived dithiocarbamatesStyrene, (meth)acrylatesProduces polymers with predetermined molecular weight and narrow polydispersity (<1.2). cmu.eduacs.org
3,5-Dimethyl-1H-pyrazole-1-carbodithioatesMore activated monomers (e.g., methyl acrylate, styrene) and less activated monomers (e.g., vinyl acetate)Versatile agents offering very low dispersities for a broad range of monomers. rsc.org
Poly(1-vinylimidazole)n-butyl acrylate, N,N-dimethyl acrylamideSynthesis of well-controlled poly(1-vinylimidazole) via RAFT, enabling the creation of block copolymers. rsc.org

Highly-branched, or hyperbranched, polymers are a class of dendrimer-like macromolecules that are more easily synthesized in a one-pot reaction. rsc.org Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. The synthesis of hyperbranched polymers can be achieved through various methods, including polycondensation and controlled radical polymerization techniques like RAFT.

The use of RAFT agents, including imidazole-based dithiocarbamates, provides a pathway to create hyperbranched polymers with controlled structures. By using a monomer that contains a polymerizable group and a group that can be converted into an initiating site, or by using a divinyl monomer in a RAFT polymerization, highly branched architectures can be constructed. The ability of imidazole-dithiocarbamates to control the polymerization of various monomers makes them suitable for incorporation into strategies for synthesizing hyperbranched polymers.

Exploration in Novel Material Synthesis with Enhanced Properties

The unique combination of the imidazole ring and the carbodithioate group in this compound makes it a promising building block for the synthesis of novel materials with enhanced properties. The imidazole moiety can participate in hydrogen bonding and act as a proton conductor, while the carbodithioate group can chelate metals or serve as a linker in polymer chains. elsevierpure.comresearchgate.net

Researchers are exploring the use of imidazole-containing polymers in a variety of advanced applications. For instance, crystalline two-dimensional polymers incorporating benzimidazole (B57391) units have demonstrated ultrahigh proton conductivity, which is highly desirable for applications in proton-exchange membrane fuel cells. acs.org Furthermore, poly(1-vinylimidazole) and its derivatives are being investigated for their potential in catalysis, as materials for heavy metal removal, and in biomedical applications. rsc.orgchemicalbook.comnih.gov The synthesis of novel polyamides and polyimides incorporating imidazole units has also been shown to yield materials with high thermal stability and the ability to adsorb heavy metal ions. researchgate.net The continued exploration of polymers and materials derived from this compound and related compounds is expected to lead to further innovations in materials science. nih.gov

Applications in Chemical Sensing

Colorimetric and Fluorescent Chemosensors

Derivatives of 1H-Imidazole-4-carbodithioic acid, specifically imidazolium-dithiocarboxylate betaines, have been investigated as highly effective colorimetric chemosensors. These compounds are formal adducts of N-heterocyclic carbenes and carbon disulfide, resulting in a structure with a positively charged imidazolium (B1220033) ring and a negatively charged dithiocarboxylate group. This architecture is well-suited for coordinating with soft metal ions, leading to distinct and observable changes in their spectroscopic properties.

Research has demonstrated the utility of imidazol(in)ium-dithiocarboxylate derivatives as selective colorimetric sensors for the detection of mercury(II) and silver(I) ions in solution. ias.ac.innih.gov These heavy metals are significant environmental pollutants, and the development of simple, "naked-eye" detection methods is of great importance.

In one study, two specific betaines, 1,3-diisopropyl-1H-imidazolium-4-dithiocarboxylate and 1,3-bis(2,6-diisopropylphenyl)-1H-imidazolium-4-dithiocarboxylate, were shown to be effective sensors for both Hg(II) and Ag(I). ias.ac.in The addition of these metal ions to solutions of the dithiocarboxylate derivatives induced immediate and clear color changes, signaling the presence of the target ions.

The interaction between the imidazole (B134444) dithiocarboxylate sensor and Hg(II) ions is particularly noteworthy. The color of the solution changes based on the concentration ratio of the sensor to the metal ion, allowing for a semi-quantitative estimation of the Hg(II) concentration by visual inspection alone. ias.ac.innih.gov For instance, titrating a solution of the sensor with Hg(II) can result in a spectrum of colors at different equivalence points. Furthermore, these sensors can operate in a two-phase system (e.g., chloroform (B151607) and water). A surprising and useful sensory input was observed when, upon addition of Hg(II) to the aqueous phase, the color of the sensor transferred from the organic phase to the aqueous phase, providing an unambiguous signal of the metal's presence. ias.ac.in

While specific applications of this compound derivatives for copper (Cu(II)) detection are not as prominently documented in the reviewed literature, the strong affinity of dithiocarbamates and imidazoles for copper suggests this is a plausible area for future research.

Table 1: Colorimetric Response of Imidazole Dithiocarboxylate Sensors

Sensor Compound Target Ion Solvent / System Observed Color Change
Imidazol(in)ium-dithiocarboxylate Hg(II) Methanol Color changes with varying sensor:ion ratio
Imidazol(in)ium-dithiocarboxylate Ag(I) Methanol Color change upon addition of Ag(I)
Imidazol(in)ium-dithiocarboxylate Hg(II) Chloroform / Water Color transfers from organic to aqueous phase

Data sourced from a study on imidazol(in)ium-dithiocarboxylates as sensors for mercury(II) and silver(I) ions. ias.ac.in

The detection mechanism of imidazole dithiocarboxylate sensors is rooted in the principles of coordination chemistry and the resulting alterations to the sensor molecule's electronic properties. The process involves chelation, where the dithiocarboxylate group (-CS₂⁻) acts as a bidentate ligand, binding to the target metal ion through its two sulfur atoms.

Upon introduction of a heavy metal ion like Hg(II) or Ag(I), the dithiocarboxylate moiety readily forms a stable complex with the metal. ias.ac.in This binding event significantly perturbs the electronic structure of the sensor molecule. The interaction alters the energy levels of the molecular orbitals involved in the molecule's primary electronic transitions.

These changes are directly observable through UV-Vis spectroscopy. The original imidazole dithiocarboxylate compounds typically exhibit strong absorption bands in the visible or ultraviolet region of the spectrum, which are responsible for their color. When the metal-ligand complex forms, the position and/or intensity of these absorption bands change, a phenomenon known as a spectral shift. This shift in the absorption maximum (λmax) results in a different wavelength of light being absorbed, and consequently, a change in the perceived color of the solution. ias.ac.in

For example, the titration of an imidazole dithiocarboxylate sensor with Hg(II) leads to the disappearance of the original absorption band and the appearance of new bands corresponding to the newly formed metal-ligand complex. This confirms that the colorimetric response is a direct result of the chelation event. The stability of these betaines, in contrast to their CO₂ and COS analogs, makes them particularly reliable for such sensing applications. ias.ac.in

Biological and Biochemical Research Applications

Studies of Enzyme Inhibition Mechanisms

The imidazole (B134444) moiety is a well-known pharmacophore that can interact with various enzyme active sites, leading to the inhibition of their catalytic activity. This has been a fruitful area of research in drug discovery.

Investigation of Imidazole Carbodithioate Interactions with Specific Enzymes (e.g., 14α-demethylase)

Azole compounds, which include a broad category of imidazole and triazole derivatives, are renowned for their potent antifungal activity, which they exert by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov By inhibiting 14α-demethylase, azole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death. mdpi.com

The mechanism of inhibition involves the nitrogen atom of the imidazole ring coordinating with the heme iron atom in the active site of the 14α-demethylase enzyme. mdpi.comnih.gov This interaction prevents the enzyme from binding to its natural substrate, lanosterol, thereby blocking the demethylation step in ergosterol synthesis. mdpi.comnih.gov While direct studies on 1H-Imidazole-4-carbodithioic acid are lacking, its structural similarity to known azole inhibitors suggests it could potentially exhibit similar inhibitory activity against 14α-demethylase.

Mechanistic Insights from Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to protein targets at a molecular level. These techniques have been extensively used to understand the interactions of imidazole-based inhibitors with their target enzymes.

Protein Binding Studies

The ability of imidazole-containing compounds to bind to proteins is fundamental to their biological activity and has been exploited in various research and clinical applications.

Evaluation of Imidazole-Containing Groups in Protein Binding (e.g., binding of technetium-99m to imidazole groups of histidine)

The imidazole group of the amino acid histidine plays a significant role in the binding of metals to proteins. This property has been particularly explored in the context of radiopharmaceuticals. Technetium-99m (99mTc), a widely used radionuclide in diagnostic imaging, has been shown to bind to proteins through the imidazole groups of histidine residues. mdpi.com This binding is crucial for the development of 99mTc-labeled proteins and peptides for imaging purposes. nih.gov

Studies have demonstrated that both the imidazole and thiolate groups in proteins can bind to technetium-99m. drugbank.com This understanding has led to the development of novel technetium labeling technologies that target histidine tags in recombinant proteins, providing a stable and efficient method for radiolabeling. nih.gov Given that this compound possesses an accessible imidazole ring, it could potentially be investigated for its ability to chelate technetium-99m, opening avenues for its use as a scaffold in the development of new imaging agents.

Characterization of Binding Interactions with Biological Targets

The interaction of imidazole derivatives with various biological targets has been a subject of extensive research. For example, novel 1H-benzo[d]imidazole derivatives have been shown to bind to human topoisomerase I, a key enzyme in DNA replication, and exhibit anticancer activity. nih.gov The binding affinity and mode of interaction of these compounds with DNA have also been characterized using various spectroscopic techniques. nih.gov

Furthermore, the binding of imidazole and its derivatives to heme proteins, such as cytochrome c peroxidase, has been studied to understand the fundamental principles of protein-ligand interactions. nih.gov These studies provide valuable data on the thermodynamics and kinetics of binding, which are essential for understanding the biological function of these molecules.

Molecular Docking and Binding Affinity Analysis with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein. For various imidazole derivatives, molecular docking studies have been instrumental in understanding their inhibitory mechanisms against different enzymes. For example, docking studies of 4-nitroimidazole (B12731) derivatives have been used to investigate their potential as anticancer agents.

Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. While specific binding affinity data for this compound is not available, studies on related imidazole carboxamide derivatives have reported their binding affinities to target proteins. For instance, a 2,4-1H-imidazole carboxamide derivative was found to have a Kd of 55 nM against transforming growth factor β-activated kinase 1 (TAK1). researchgate.net

Development of Biochemical Probes

Design of Imidazole Carbodithioate-Based Probes for Biological Systems

The unique structural features of this compound, which combine an imidazole ring with a carbodithioate group, present a versatile scaffold for the design of novel biochemical probes. ontosight.ai While specific probes directly derived from this compound are not extensively documented in publicly available research, the design principles for creating such tools can be inferred from studies on other imidazole-based and carbodithioate-containing molecules.

The imidazole nucleus is a common motif in the design of fluorescent probes for detecting various biological analytes. For instance, fluorescent probes based on an imidazole unit have been synthesized for the specific detection of hypochlorite (B82951) and bisulfite. nih.gov The design of these probes often involves linking the imidazole moiety to a fluorophore. The interaction of the imidazole ring with the target analyte can lead to a change in the photophysical properties of the fluorophore, such as quenching or enhancement of fluorescence, enabling detection. nih.gov

The carbodithioate group (-CS₂H) is a key functional group that can be exploited in probe design due to its strong metal-chelating properties. This group can act as a recognition site for specific metal ions. For example, carbodithioates are known to form stable complexes with a wide range of heavy and transition metal ions. This chelating ability could be harnessed to design probes for detecting metal ions in biological systems. The binding of a metal ion to the carbodithioate group could trigger a conformational change or an electronic perturbation in an attached signaling unit (e.g., a fluorophore or a chromophore), leading to a detectable signal.

A hypothetical design for a biochemical probe based on this compound could involve the following components:

Recognition Moiety: The 1H-imidazole-4-carbodithioate core would serve as the primary recognition site. The imidazole ring could participate in hydrogen bonding or π-π stacking interactions, while the carbodithioate group would be the primary site for metal chelation or interaction with other specific targets.

Signaling Moiety: A fluorescent or colorimetric reporter group would be covalently attached to the imidazole ring. The choice of the reporter would depend on the desired application and the specific analyte to be detected.

Linker: A linker or spacer molecule might be used to connect the recognition and signaling moieties, optimizing the distance and orientation between them to ensure efficient signal transduction upon analyte binding.

The design of such probes would be guided by principles of selective binding and effective signal generation. The imidazole ring's electronic properties can be modulated by substitution, which in turn can influence the binding affinity and selectivity of the carbodithioate group. mdpi.com

Mechanistic Studies of Antimicrobial Activity of Derivatives

Research into Interactions with Bacterial and Fungal Strains at the Molecular Level

While direct mechanistic studies on the antimicrobial action of this compound derivatives are not extensively detailed in the available literature, research on other imidazole-based antimicrobial agents provides insights into the potential molecular interactions that could be at play. The antimicrobial activity of imidazole derivatives is generally attributed to their ability to interfere with essential cellular processes in bacteria and fungi. nih.gov

Interaction with Bacterial Strains:

The proposed mechanisms of action for imidazole derivatives against bacteria often involve the disruption of key cellular functions. nih.gov These can include:

Inhibition of Nucleic Acid Synthesis: Some imidazole compounds have been shown to interfere with DNA replication and transcription.

Disruption of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for survival, and its synthesis is a common target for antimicrobial agents.

Perturbation of Cell Membrane Integrity: Imidazole derivatives can interact with the lipids and proteins in the bacterial cell membrane, leading to increased permeability and eventual cell death.

Molecular docking studies on certain imidazole derivatives have suggested potential interactions with specific bacterial enzymes. For example, some imidazole compounds have been investigated as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme involved in the biosynthesis of the bacterial cell wall. researchgate.netarabjchem.org The imidazole moiety, along with other substituents, can form hydrogen bonds and other interactions with the amino acid residues in the active site of the enzyme, leading to its inhibition. researchgate.net

Interaction with Fungal Strains:

In fungi, the primary mechanism of action for many azole antifungal agents, which include imidazole derivatives, is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The imidazole nitrogen atom (N-3) is thought to bind to the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts fungal cell membrane integrity and function.

While the specific interactions of this compound derivatives with microbial targets remain to be fully elucidated, the presence of the imidazole ring suggests that they may share similar mechanisms with other well-studied imidazole-based antimicrobials. The carbodithioate group could also play a role in the antimicrobial activity, potentially by chelating essential metal ions required for microbial enzyme function or by interacting with other cellular components. Further research, including molecular docking studies and enzymatic assays, is needed to delineate the precise molecular mechanisms of action for this specific class of compounds.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of sustainable and efficient synthetic methods for 1H-Imidazole-4-carbodithioic acid is a primary research objective. Traditional syntheses of dithiocarboxylic acids often involve organometallic reagents and volatile solvents. Future work should focus on greener alternatives.

Key Research Objectives:

Adapting Grignard Reactions: A common method for creating dithiocarboxylic acids involves the reaction of a Grignard reagent with carbon disulfide. wikipedia.org Future studies could explore the formation of an imidazolyl Grignard reagent as a precursor, with a focus on optimizing reaction conditions to improve yields and minimize waste.

Transition Metal-Free Pathways: Investigating transition metal-free conditions, potentially using readily available industrial materials as sulfur dioxide surrogates, could offer a more sustainable route. rsc.org

Biocatalytic Synthesis: The use of enzymes for direct esterification in greener solvents like ionic liquids has proven effective for other functionalized molecules. mdpi.com Research into enzymes that could facilitate the synthesis of carbodithioic acids would be a significant step towards sustainability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. organic-chemistry.org Applying this technology to the synthesis of this compound could enhance efficiency.

Table 1: Comparison of Potential Synthetic Routes
Synthetic RoutePotential AdvantagesKey Research Challenges
Grignard Reagent + CS₂Established methodology for dithiocarboxylic acids. wikipedia.orgRequires anhydrous conditions; potential for side reactions.
Transition Metal-Free CatalysisAvoids heavy metal contamination; potentially lower cost. rsc.orgRequires discovery of suitable catalysts and reaction conditions.
BiocatalysisHigh selectivity; environmentally friendly solvents. mdpi.comIdentification and engineering of suitable enzymes.
Microwave-Assisted SynthesisRapid reaction times; improved energy efficiency. organic-chemistry.orgOptimization of microwave parameters and solvent choice.

Discovery of New Coordination Compounds with Unique Structural and Electronic Properties

The carbodithioic acid group, along with the imidazole (B134444) nitrogen atoms, makes this compound a versatile ligand for creating novel coordination compounds. Dithiocarbamates, which are structurally related, are known to form stable complexes with a wide range of metals. mdpi.com

Future research should focus on:

Metal-Organic Frameworks (MOFs): The imidazole ring can act as a bridging ligand, similar to its role in other coordination polymers, while the dithioate group chelates metal centers. scirp.org This could lead to the formation of novel 1D, 2D, or 3D MOFs with interesting properties for gas storage or catalysis.

Complexes with Transition Metals: The soft sulfur donors of the carbodithioate group are expected to bind strongly to soft transition metals like copper, silver, gold, and platinum. nih.gov The resulting complexes could have applications in medicine and materials science.

Luminescent Materials: The combination of an aromatic imidazole core with metal centers could lead to the development of new luminescent materials for sensing or imaging applications. nih.gov

Advanced Computational Studies for Predicting Reactivity and Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before engaging in extensive experimental work.

Areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. bohrium.com This can provide insights into its stability and spectroscopic properties. Computational studies on related imidazole derivatives have successfully predicted their reactive properties. researchgate.net

Reactivity Descriptors: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help predict the molecule's reactivity and potential reaction pathways. nih.gov

Machine Learning Models: As computational data becomes available, machine learning algorithms could be trained to predict the reactivity of this compound in various chemical environments, accelerating the discovery of new applications. nih.gov Modern deep learning approaches are being developed to predict reaction mechanisms from molecular structures. arxiv.orgarxiv.org

Table 2: Potential Computational Research Projects
Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT)Optimize molecular geometry and calculate electronic properties. bohrium.comPrediction of bond lengths, angles, and HOMO-LUMO gap.
Molecular Dynamics (MD)Simulate interactions with solvents or biological molecules.Understanding of solvation effects and binding affinities.
Machine Learning (ML)Predict reaction outcomes and potential biological activity. nih.govHigh-throughput screening for new applications.

Integration into Multi-Functional Hybrid Materials

The unique properties of this compound make it an excellent candidate for integration into multi-functional hybrid materials. Dithiocarbamates have been used to functionalize surfaces and create materials for environmental remediation and catalysis. nih.govmdpi.com

Emerging opportunities include:

Nanoparticle Functionalization: The dithioate group can act as a strong anchoring group for metal nanoparticles (e.g., gold, silver). The imidazole moiety would then be exposed on the surface, providing sites for further reactions or specific interactions.

Polymer Composites: Incorporating this compound into polymer matrices could create materials with enhanced thermal stability, conductivity, or catalytic activity. Polymer-supported imidazole synthesis is an active area of research. nih.gov

Hybrid Sol-Gel Materials: Doping sol-gel matrices with imidazole derivatives can create materials with tunable optical and electrochemical properties. mdpi.com The sulfur groups of the carbodithioic acid could add new functionalities, such as heavy metal sensing.

Further Elucidation of Biochemical Interaction Mechanisms

Many imidazole derivatives exhibit a wide range of biological activities, including antifungal, anticancer, and antibacterial properties. nih.govmdpi.com The mechanism of action for antifungal imidazoles often involves the inhibition of ergosterol (B1671047) biosynthesis. drugbank.com Dithiocarbamates are also known for their biological effects, including enzyme inhibition. researchgate.net

Future research in this area should aim to:

Investigate Antimicrobial Activity: Screen this compound and its metal complexes for activity against various pathogens. The imidazole ring is a key component of many existing antifungal drugs. wikipedia.org

Study Enzyme Inhibition: The carbodithioate group is an excellent metal chelator and could potentially inhibit metalloenzymes by binding to the active site metal ion. The imidazole portion of the molecule can participate in hydrogen bonding and other noncovalent interactions. nih.gov

Explore Anticancer Potential: The ability of imidazole-containing compounds to interact with DNA and various kinases makes them promising candidates for anticancer drug development. nih.gov The interaction of this compound with these targets should be investigated.

Probe Protein-Peptide Interactions: The imidazole ring of histidine is a crucial site for peptide coordination with metal ions like zinc. mdpi.com this compound could be explored as a small molecule that mimics these interactions.

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1H-Imidazole-4-carbodithioic acid

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